molecular formula C13H13N3 B181196 4-(Methylamino)azobenzene CAS No. 621-90-9

4-(Methylamino)azobenzene

Cat. No. B181196
CAS RN: 621-90-9
M. Wt: 211.26 g/mol
InChI Key: DKOXITJAUZNAPK-UHFFFAOYSA-N
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Description

4-(Methylamino)azobenzene is a chemical compound with the molecular formula C13H13N3 . It is used for research and development purposes .


Synthesis Analysis

Azobenzenes, including 4-(Methylamino)azobenzene, can be synthesized through various methods. The classical methods for the synthesis of azo compounds include the azo coupling reaction (coupling of diazonium salts with activated aromatic compounds), the Mills reaction (reaction between aromatic nitroso derivatives and anilines), and the Wallach reaction (transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acid media) .


Molecular Structure Analysis

The molecular structure of 4-(Methylamino)azobenzene consists of 13 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms . The molecular weight is 211.262 Da .


Chemical Reactions Analysis

Azobenzenes, including 4-(Methylamino)azobenzene, undergo a clean and efficient E/Z isomerization, approaching total conversion upon irradiation at specific wavelengths .


Physical And Chemical Properties Analysis

4-(Methylamino)azobenzene is a solid at 20 degrees Celsius . It has a light yellow to brown powder to crystal appearance .

Scientific Research Applications

  • Synthesis and Reactivity with Amino Acids : N-hydroxy-4-(methylamino)azobenzene and its derivatives are explored for their reactivity with amino acids. This study also describes the synthesis of these compounds, highlighting their potential in understanding the molecular mechanisms of carcinogenic aromatic amines (Hashimoto & Degawa, 1975).

  • Optical Materials and Drug Delivery : 4-(Methylamino)azobenzene has been used in the fabrication of microgel-based optical materials (etalons). These materials demonstrate switchable optical properties upon exposure to UV irradiation, making them suitable for controlled drug delivery and various optical applications (Zhang et al., 2014).

  • Solvent Dependence in Resonance Raman Spectra : Research on the solvent dependence of the resonance Raman spectra of 4-(methylamino)azobenzene reveals insights into intra- and inter-molecular interactions. This study contributes to understanding the molecular structure and behavior of such compounds in different environments (Barker et al., 1987).

  • Application in Dye-Sensitized Solar Cells (DSSC) : Novel azobenzene-based dyes, including 4-(methylamino)azobenzene derivatives, have been synthesized and utilized in organic dye-sensitized solar cells. These dyes have shown promising results in improving the power conversion efficiency of DSSCs (Chiu et al., 2017).

  • Photoresponsive Hydrogels for Drug Release : 4-(Methylamino)azobenzene has been incorporated into the design of photoresponsive hydrogels for the controlled release of pharmaceuticals. These hydrogels respond to light, allowing for the controlled release of drugs in aqueous media (Gong et al., 2008).

  • Kinetic Studies in Sediment/Water Systems : The reductive transformation of azobenzene derivatives, including 4-(methylamino)azobenzene, has been studied in anaerobic sediment/water systems. This research contributes to understanding the environmental fate and behavior of these compounds (Weber & Wolfe, 1987).

  • Preparation of Novel Side-Chain Azobenzene Polymers : Research has been conducted on the synthesis and characterization of novel azobenzene polymers containing 4-(methylamino)azobenzene. These polymers have potential applications in various fields due to their unique properties (Xue et al., 2015).

Safety And Hazards

4-(Methylamino)azobenzene can cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Recent research has shown that 4-(Methylamino)azobenzene crystals can be used to transport nano/micromaterials via photoirradiation from a single visible-light source . This opens up new development paths in fields such as microfluidics and microrobotics .

properties

IUPAC Name

N-methyl-4-phenyldiazenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-14-11-7-9-13(10-8-11)16-15-12-5-3-2-4-6-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOXITJAUZNAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201023342
Record name 4-(Methylamino)azobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)azobenzene

CAS RN

621-90-9
Record name N-Methyl-4-(2-phenyldiazenyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-aminoazobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylamino)azobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylamino)azobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-(METHYLAMINO)AZOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44N974BFDI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
Y Mori, T Niwa, T Hori, K Toyoshi - Carcinogenesis, 1980 - academic.oup.com
To elucidate the mechanism of metabolic activation of 3'-methyl-N, N-dimethyl-4-aminoazobenzene (3'-Me-DAB), the mutagenicity of its metabolites and some related azo compounds …
Number of citations: 27 academic.oup.com
Y HASHIMOTO, M DEGAWA - GANN Japanese Journal of Cancer …, 1975 - jstage.jst.go.jp
As in the cases of other carcinogenic aromatic amines, 1-7) O-ester (s) of N-hydroxy-4-(methylamino) azobenzene has been estimated as an ultimate carcinogen (s) in the neoplastic …
Number of citations: 12 www.jstage.jst.go.jp
Y MORI, T YAMAMOTO, K TOYOSHI - Chemical and Pharmaceutical …, 1979 - jstage.jst.go.jp
Metabolites of 3'-methyl-4-(methylamino) azobenzene (3'-Me-MAB) in the rat bile and urine were investigated by use of a tracer technique. 3 H-3'-Me-MAB in cottonseed oil was …
Number of citations: 16 www.jstage.jst.go.jp
J Freimanis, E Markava, G Matisova, L Gerca… - Langmuir, 1994 - ACS Publications
Four azobenzene amphiphiles containing tertiary amide groups were synthesized and characterized. Reversible cis/trans photoisomerization of these compounds has been studied in …
Number of citations: 15 pubs.acs.org
Y Mori, M Horie, K Toyoshi - Radioisotopes, 1979 - europepmc.org
Metabolism of 3'-methyl-4-(methylamino) azobenzene (3'-Me-MAB) in the rat has been investigated by an ion cluster technique. A mixture of non-labeled and deuterium labeled 3'-Me-…
Number of citations: 10 europepmc.org
K Saito, K Ichiyanagi, S Nozawa… - Advanced Materials …, 2023 - Wiley Online Library
The stimulus‐driven motion of microscale objects on solid surfaces is a promising process to realize the manipulation of microdroplets, which has applications in fields areas such as …
Number of citations: 0 onlinelibrary.wiley.com
H Mori, T Tanaka, S Sugie, T Kuniyasu… - Journal of the …, 1987 - academic.oup.com
The hepatocarcinogenic potencies of three newly identified hydroxymethyl derivatives of 4-(N,N-dimethylamino)azobenzene [(DAB) CAS: 60-11-7], ie, 2′-CH 2 OH-DAB, 3′-CH 2 OH-…
Number of citations: 3 academic.oup.com
S Biradar, R Kasugai, H Kanoh, H Nagao, Y Kubota… - Dyes and …, 2016 - Elsevier
Any liquid azo dyes, in which auxochrome such as dialkylamino, alkoxy, and amino group is attached in a molecule, were produced. In a series of 2-alkyl-4’-(dimethylamino)…
Number of citations: 15 www.sciencedirect.com
CL De Ligny, H Loriaux, A Ruiter - Recueil des Travaux …, 1961 - Wiley Online Library
The dissociation constants of 4‐aminoazobenzene‐4′‐sulphonic acid, 4‐(methylamino)azobenzene‐4′‐sulphonic acid, 4‐(phenylamino)‐azobenzene‐4′‐sulphonic acid, 4‐(…
Number of citations: 36 onlinelibrary.wiley.com
Y MORI, T NIWA, K TOYOSHI - Chemical and Pharmaceutical …, 1981 - jstage.jst.go.jp
Twenty azobenzene derivatives structurally related to 3’—hydroxymethyl-4-(dimethyl-amino) azobenzene (3’-CH20H—DAB) were synthesized for the purpose of investigating their …
Number of citations: 13 www.jstage.jst.go.jp

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